molecular formula C22H21N3O4S B2905814 2-benzamido-N-(3,4-dimethoxyphenyl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide CAS No. 941879-92-1

2-benzamido-N-(3,4-dimethoxyphenyl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide

Cat. No.: B2905814
CAS No.: 941879-92-1
M. Wt: 423.49
InChI Key: AKYGGMKDBXWNLO-UHFFFAOYSA-N
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Description

2-benzamido-N-(3,4-dimethoxyphenyl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Mode of Action

The compound’s interaction with its targets is believed to involve inhibition of these enzymes and proteins. This inhibition can result in the disruption of cellular processes, potentially leading to effects such as the suppression of cell growth and proliferation .

Biochemical Pathways

. These activities suggest that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

. These properties could influence the compound’s bioavailability and its ability to reach its targets within the body.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of biological activities associated with thiazole derivatives . These effects could include the suppression of cell growth and proliferation, as well as potential impacts on various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(3,4-dimethoxyphenyl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide typically involves multiple steps. One common method includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in a solvent such as 1,4-dioxane under reflux conditions . The resulting intermediate is then further reacted with various reagents to form the final product. The purification of the product is often achieved through silica gel column chromatography using a solvent system like n-hexane and ethyl acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(3,4-dimethoxyphenyl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-benzamido-N-(3,4-dimethoxyphenyl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzamido-N-(3,4-dimethoxyphenyl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with a variety of molecular targets makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

2-benzamido-N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-28-16-10-8-14(12-17(16)29-2)23-21(27)15-9-11-18-19(15)24-22(30-18)25-20(26)13-6-4-3-5-7-13/h3-8,10,12,15H,9,11H2,1-2H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYGGMKDBXWNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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